1-(Ethoxy)nonafluorobutane

Overview

Description

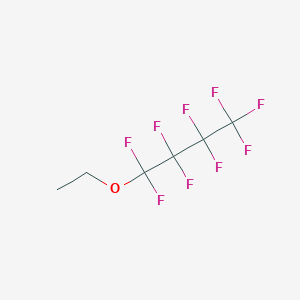

Ethyl Perfluorobutyl Ether is a fluorinated organic solvent with the molecular formula C6H5F9O and a molecular weight of 264.09 g/mol . It is a clear, colorless liquid with a faint odor and is known for its low boiling point of approximately 49.5°C . This compound is designed to replace ozone-depleting substances and materials with high global warming potential, making it an environmentally friendly alternative .

Mechanism of Action

Target of Action

Ethyl Perfluorobutyl Ether primarily targets dirt, grease, and dust . It is widely used in the electronics, precision instruments, and optical equipment industries as a cleaning agent and solvent .

Mode of Action

The compound interacts with its targets through its excellent adsorbing, dispersing, and cleansing abilities . It has a low viscosity and surface tension, which makes it highly volatile . These properties allow it to effectively remove dirt, grease, and dust from various surfaces .

Pharmacokinetics

As a volatile compound, it evaporates quickly, which may limit its bioavailability .

Result of Action

The primary result of Ethyl Perfluorobutyl Ether’s action is the effective removal of dirt, grease, and dust from various surfaces . This leads to cleaner and more efficient operation of electronic devices, precision instruments, and optical equipment .

Action Environment

Ethyl Perfluorobutyl Ether is stable under high-temperature conditions and has a low surface tension, making it suitable for use in high-temperature processes . Its biodegradability is strong in the environmental biological system . It should be used in well-ventilated areas to avoid inhalation of its vapors .

Biochemical Analysis

Biochemical Properties

It is known that it is a fluorinated organic solvent . Fluorinated solvents are known to interact with various biomolecules due to their unique properties such as high electronegativity and small size

Cellular Effects

The cellular effects of Ethyl Perfluorobutyl Ether are not well-studied. It is known that fluorinated compounds can have various effects on cells. For example, they can influence cell function, impact cell signaling pathways, alter gene expression, and affect cellular metabolism

Molecular Mechanism

It is known that fluorinated compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

It is known that the effects of chemicals can vary with dosage, and high doses can sometimes lead to toxic or adverse effects

Transport and Distribution

It is known that chemicals can be transported and distributed within cells and tissues through various mechanisms, and can interact with transporters or binding proteins

Subcellular Localization

Subcellular localization can be influenced by various factors, including targeting signals and post-translational modifications

Preparation Methods

Ethyl Perfluorobutyl Ether can be synthesized through various methods. One common approach is the Williamson Ether Synthesis, where an alkoxide ion reacts with a primary alkyl halide in an S_N2 reaction . Another method involves the fluorination of fluorine isobutenyl methyl ethers with hexafluoropropylene trimers in the presence of a fluorine-nitrogen mixed gas . Industrial production typically involves the use of specialized reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Ethyl Perfluorobutyl Ether undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl Perfluorobutyl Ether has a wide range of scientific research applications:

Comparison with Similar Compounds

Ethyl Perfluorobutyl Ether is unique compared to other similar compounds due to its specific molecular structure and properties. Similar compounds include:

Methyl Perfluorobutyl Ether: This compound has a similar structure but with a methyl group instead of an ethyl group.

Ethyl Nonafluorobutyl Ether: This compound has a similar structure but with an additional fluorine atom.

Methyl Perfluoroisobutyl Ether: This compound has a similar structure but with an isobutyl group instead of a butyl group.

These compounds share some properties with Ethyl Perfluorobutyl Ether but differ in their specific applications and reactivity.

Biological Activity

1-(Ethoxy)nonafluorobutane, a member of the per- and polyfluoroalkyl substances (PFAS), has garnered attention due to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound based on diverse sources, including recent studies, case analyses, and data tables.

This compound is characterized by its fluorinated carbon chain, which imparts distinct physical and chemical properties. The presence of fluorine atoms enhances its stability and hydrophobicity, making it useful in various applications, including as a solvent and in cleaning compositions.

Toxicological Studies

Research on the biological activity of this compound has primarily focused on its interactions with biological systems. One notable study indicated that this compound exhibits low toxicity to aquatic organisms, which is a critical factor in assessing its environmental impact. The study utilized bioassays to evaluate the effects of this compound on various aquatic species, demonstrating minimal acute toxicity at environmentally relevant concentrations .

Biocidal Properties

This compound has been investigated for its potential biocidal properties. In cleaning applications, it acts effectively as a solvent for removing biological contaminants. Its ability to disrupt microbial membranes suggests that it could serve as an effective biocide in formulations aimed at reducing microbial load in industrial settings .

Environmental Impact Assessment

A comprehensive environmental impact assessment conducted in Denmark highlighted the persistence of PFAS compounds, including this compound, in the environment. The study analyzed the substance flow and its implications for water quality and ecosystem health. It was found that while this compound is less toxic than longer-chain PFAS, its persistence poses risks for bioaccumulation in aquatic systems .

Solubilization Behavior

In a comparative study examining solubilization rates among various oils and surfactants, this compound was tested alongside other compounds. The results indicated that it did not exhibit significant solubilization activity compared to other tested oils but was miscible with certain solvents, thereby influencing droplet dynamics in surfactant systems . This behavior is crucial for applications in formulation chemistry where solvent interactions can dictate performance.

Data Tables

The following table summarizes key findings from studies regarding the biological activity of this compound:

Properties

IUPAC Name |

1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F9O/c1-2-16-6(14,15)4(9,10)3(7,8)5(11,12)13/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUYAWQUODQGFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F9OCH2CH3, C6H5F9O | |

| Record name | Butane, 1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073118 | |

| Record name | Ethyl perfluorobutyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; Low odor; [OSHA] | |

| Record name | Ethyl perfluorobutyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14208 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

109.0 [mmHg] | |

| Record name | Ethyl perfluorobutyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14208 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

163702-05-4, 813458-04-7 | |

| Record name | Ethyl perfluorobutyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163702-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl perfluorobutyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163702054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl perfluorobutyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butane, 1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl nonafluorobutyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl nonafluorobutyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL PERFLUOROBUTYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/520BW6FQ5U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of Ethyl Nonafluorobutyl Ether in acoustic devices?

A1: Ethyl Nonafluorobutyl Ether's unique acoustic properties make it suitable for developing switchable acoustic devices. Research has shown its potential in designing phononic crystal-based acoustic demultiplexers [] and ultrasonic switches []. This is due to its distinct sound velocity, which can be further manipulated by changing the temperature, enabling the switching functionality in these devices.

Q2: How does the structure of Ethyl Nonafluorobutyl Ether influence its use in electrophoretic deposition?

A2: Ethyl Nonafluorobutyl Ether's polar and nonflammable nature, combined with its high density and excellent electrical insulation properties, make it an attractive solvent for electrophoretic deposition (EPD) of materials like silica [, ]. Its use leads to significant power savings compared to conventional EPD solvents like water, acetone, and ethanol, making the process more energy-efficient.

Q3: What is the significance of studying the high-pressure density data of mixtures containing Ethyl Nonafluorobutyl Ether?

A3: Understanding the high-pressure density behavior of mixtures containing Ethyl Nonafluorobutyl Ether, such as its blend with n-Hexane, is crucial for various industrial applications []. Researchers use modified Tait and Redlich-Kister equations to fit the experimental data, allowing for accurate predictions of the mixture's behavior under different pressure and temperature conditions. This information is valuable for designing and optimizing processes involving these mixtures.

Q4: Are there any analytical methods specifically designed for studying Ethyl Nonafluorobutyl Ether?

A4: Research highlights the development and validation of an organic vapor diffusion monitor specifically designed for detecting Methyl and Ethyl Perfluorobutyl Ether []. This specialized tool allows researchers to accurately monitor the presence and concentration of these compounds in various environments.

Q5: What research has been conducted on the acoustic properties of Ethyl Nonafluorobutyl Ether?

A5: Scientists have investigated the high-pressure speed of sound in both Methyl Nonafluorobutyl Ether and Ethyl Nonafluorobutyl Ether []. These studies provide valuable data for understanding the behavior of these compounds under different pressure conditions, which is crucial for various acoustic and thermodynamic applications.

Q6: What are the research areas exploring the use of Ethyl Nonafluorobutyl Ether as a sensor material?

A6: Researchers are exploring the development of phononic crystal-based sensors using Ethyl Nonafluorobutyl Ether to detect acoustic variations in both Methyl and Ethyl Nonafluorobutyl Ether []. This innovative approach could lead to highly sensitive and selective sensors for detecting these compounds in various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.